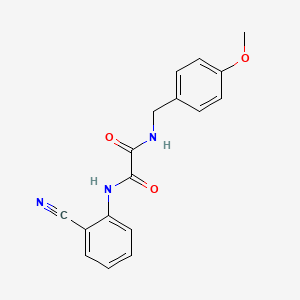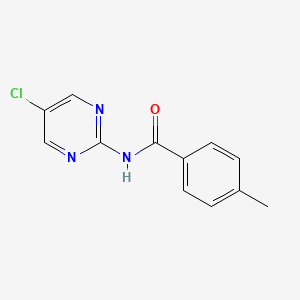
N-(5-chloropyrimidin-2-yl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
There’s a paper describing the synthesis of a related compound, "N-4-(substituted benzylidene)-N-2-(4-chloropyrimidine-2-yl)-6,7-dimethoxyquinazoline-2,4-diamine" . The paper discusses the design, synthesis, and evaluation of these compounds for their anti-cancer properties .
Molecular Structure Analysis
The molecular structure of a similar compound, “4-amino-N-(5-chloropyrimidin-2-yl)benzenesulfonamide”, has been reported . It has a molecular weight of 284.72200, and its molecular formula is C10H9ClN4O2S .
Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, “4-amino-N-(5-chloropyrimidin-2-yl)benzenesulfonamide”, include a density of 1.588g/cm3, a boiling point of 539.2ºC at 760 mmHg, and a flash point of 279.9ºC .
Aplicaciones Científicas De Investigación
Anticancer Activity and Molecular Docking Studies
N-(5-chloropyrimidin-2-yl)-4-methylbenzamide and its derivatives have been extensively studied for their potential in anticancer therapy. One synthesized compound showed promising anticancer activity by inhibiting the proliferation of various human cancer cell lines, including colon cancer (HT-29), lung adenocarcinoma (A549), and gastric cancer (MKN45) cell lines. This compound's anticancer activity was attributed to its ability to inhibit specific proteins involved in cancer cell growth, as revealed by molecular docking studies. This research highlights the compound's potential as a novel therapeutic agent for cancer treatment (Huang et al., 2020).
Novel Kinesin Spindle Protein Inhibitor
Another derivative, identified as AZD4877, emerged as a potent inhibitor of the kinesin spindle protein (KSP), displaying significant biochemical potency and pharmaceutical properties suitable for clinical development. This compound effectively arrested cells in mitosis, leading to cell death, and demonstrated in vivo efficacy, supporting its potential use as an anticancer agent (Theoclitou et al., 2011).
Broad Spectrum Protein Kinase Inhibitor
A hybrid flow and microwave approach was utilized to synthesize compounds, including derivatives of this compound, as broad spectrum protein kinase inhibitors. This innovative synthetic approach enhanced overall yields and atom economy, indicating the compounds' potential for therapeutic applications in targeting protein kinases involved in disease pathways (Russell et al., 2015).
Photochemical Properties for Environmental Applications
In a different application area, derivatives of this compound were explored for their photochemical properties, specifically in the photocatalytic degradation of environmental pollutants. This research underscores the compound's utility beyond biomedical applications, highlighting its potential role in environmental remediation (Torimoto et al., 1996).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(5-chloropyrimidin-2-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c1-8-2-4-9(5-3-8)11(17)16-12-14-6-10(13)7-15-12/h2-7H,1H3,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJISNJQZSFRFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
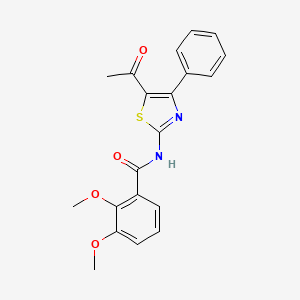
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2689361.png)
![[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2689363.png)
![N-(3-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2689365.png)
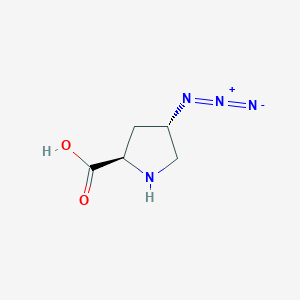
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2689368.png)
![n-(1-Cyanocyclohexyl)-n-methyl-2-{5-[(2-methylphenyl)methyl]-2h-1,2,3,4-tetrazol-2-yl}acetamide](/img/structure/B2689369.png)

![[5-(Aminomethyl)oxolan-3-yl]methanol;hydrochloride](/img/structure/B2689375.png)
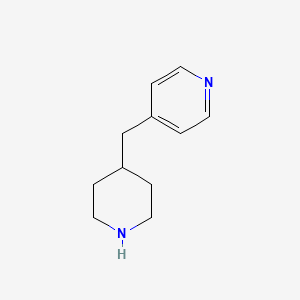
![N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide](/img/structure/B2689377.png)

![N-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2689382.png)
